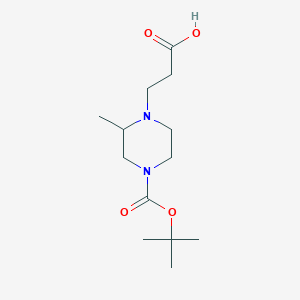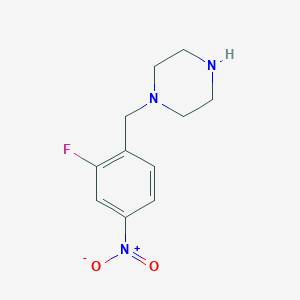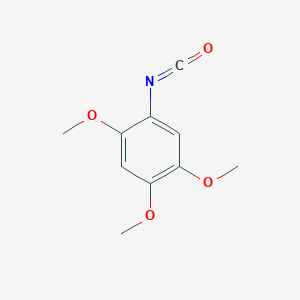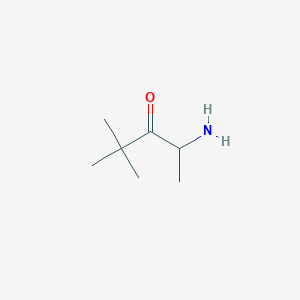![molecular formula C10H16 B13533957 2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
2-Methylidenespiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenespiro[35]nonane is a spirocyclic hydrocarbon compound characterized by a unique structure where a methylene group is attached to a spiro[35]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization to form the spirocyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenespiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methylidenespiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylidenespiro[3.5]nonane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The methylene group can participate in various chemical interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane:
2-Nonanone: A simpler ketone with a nine-carbon backbone, used primarily in the flavor and fragrance industry.
Uniqueness
2-Methylidenespiro[3.5]nonane is unique due to its spirocyclic structure with a methylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its rigid framework and ability to undergo various chemical transformations make it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-methylidenespiro[3.5]nonane |
InChI |
InChI=1S/C10H16/c1-9-7-10(8-9)5-3-2-4-6-10/h1-8H2 |
Clave InChI |
ULIUHFXBSHFOFT-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(C1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)





![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)




